molecular formula C5H8INO B12359971 4-Iodopiperidin-2-one

4-Iodopiperidin-2-one

Cat. No.: B12359971
M. Wt: 225.03 g/mol
InChI Key: LNISRKGXOCRGAA-UHFFFAOYSA-N
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Description

4-Iodo-2-pyridone is a heterocyclic organic compound that features a pyridone ring substituted with an iodine atom at the fourth position. Pyridone derivatives, including 4-iodo-2-pyridone, are significant in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-pyridone typically involves the iodination of 2-pyridone. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the fourth position .

Industrial Production Methods: Industrial production of 4-iodo-2-pyridone may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-2-pyridone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-2-pyridone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Pyridone: The parent compound without the iodine substitution.

    4-Bromo-2-pyridone: Similar structure with a bromine atom instead of iodine.

    4-Chloro-2-pyridone: Contains a chlorine atom at the fourth position.

Uniqueness: 4-Iodo-2-pyridone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to distinct chemical and physical properties .

Properties

IUPAC Name

4-iodopiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8INO/c6-4-1-2-7-5(8)3-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNISRKGXOCRGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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